2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

Chemical Structure and Properties

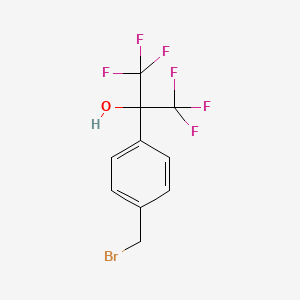

2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS: 2402-72-4) is a fluorinated aromatic alcohol with the molecular formula C₉H₅BrF₆O and a molecular weight of 323.03 g/mol . The compound features a central hexafluoroisopropyl (HFIP) group attached to a para-bromomethyl-substituted phenyl ring. The HFIP group imparts strong electron-withdrawing properties, enhancing the acidity of the hydroxyl group (pKa ~9–10) and stabilizing adjacent carbocations . The bromomethyl substituent serves as a reactive site for nucleophilic substitution or cross-coupling reactions, making this compound a versatile intermediate in organic synthesis .

Its primary utility lies in its role as a building block for pharmaceuticals, polymers, and agrochemicals, where the bromine atom facilitates further functionalization .

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6O/c11-5-6-1-3-7(4-2-6)8(18,9(12,13)14)10(15,16)17/h1-4,18H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLBRKWIJOFEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634748 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202134-57-4 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The synthesis typically involves two main steps:

Bromination of Precursor Compound:

- A suitable precursor compound, often a substituted phenyl compound, is treated with bromine in the presence of a solvent and catalyst to introduce the bromomethyl group.

Introduction of Hexafluoropropanol:

- The bromomethyl intermediate is subsequently reacted with hexafluoropropanol under controlled conditions to yield the final product.

Detailed Synthetic Procedure

Step 1: Bromination

- Reagents: Bromine (Br₂), solvent (e.g., dichloromethane), catalyst (e.g., triphenylphosphine).

- Conditions: The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions.

Example Reaction:

$$

\text{4-Methylphenyl} + \text{Br}_2 \rightarrow \text{4-(Bromomethyl)phenyl}

$$

Step 2: Reaction with Hexafluoropropanol

- Reagents: Hexafluoropropanol (HFIP).

- Conditions: The reaction is performed under reflux conditions or at elevated temperatures to facilitate the formation of the final product.

Example Reaction:

$$

\text{4-(Bromomethyl)phenyl} + \text{HFIP} \rightarrow \text{2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-Hexafluoropropan-2-ol}

$$

Reaction Conditions and Yields

Optimization of Conditions

The optimization of reaction conditions is critical for maximizing yield and purity:

Temperature Control: Maintaining appropriate temperatures during both bromination and subsequent reactions helps in achieving higher yields.

Solvent Selection: The choice of solvent can significantly affect the reaction kinetics and product stability. Hexafluoroisopropanol has been noted for its unique properties that enhance certain transformations.

Yield Analysis

The yield of the final compound can vary based on several factors including:

- Purity of starting materials

- Reaction time

- Work-up procedures (e.g., recrystallization, chromatography)

A typical yield reported for this synthesis ranges from 50% to 80% , depending on the specific conditions employed.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Bromination followed by HFIP reaction | High yield potential; well-established methods | Requires careful handling of bromine |

| Continuous flow reactors | Scalable for industrial production | Initial setup cost can be high |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The hexafluoropropanol moiety can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hexafluoropropanol Derivatives

Structural and Functional Insights

Reactivity and Synthetic Utility Bromomethyl Derivative: The bromine atom enables nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions, making it valuable for attaching aryl/alkyl groups . In contrast, 2-(4-aminophenyl)-HFIP () undergoes sulfonamide or urea formation, as seen in the synthesis of SR1001, a nuclear receptor ligand . Hydroxyl Derivative: The hydroxyl group in 2-(4-hydroxyphenyl)-HFIP participates in Friedel-Crafts alkylation to produce Bisphenol AF, a high-performance polymer precursor .

Acidity and Solvent Effects

The HFIP group’s strong electron-withdrawing nature increases the acidity of adjacent protons. For example, HFIP itself () acts as a solvent in iron-catalyzed oxidative coupling, enhancing reaction rates and selectivity due to its high polarity and hydrogen-bond-donating capacity . The bromomethyl derivative’s acidity is likely comparable but less exploited in catalysis.

Pharmaceutical Relevance The ethylamino derivative () and aminophenyl-HFIP () are intermediates in drug discovery, targeting enzymes like RORγt and MAGL/FAH . The bromomethyl compound’s utility in drug development is inferred from its structural analogs but remains underexplored in the provided literature.

Synthetic Challenges Amino and Hydroxyl Derivatives: Synthesized via diazotization/hydrolysis () or microwave-assisted condensation (), achieving yields >90% under optimized conditions.

Biological Activity

2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and multiple fluorine atoms, may confer distinctive biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula : C₁₀H₇BrF₆O

- Molecular Weight : 337.06 g/mol

- CAS Number : 202134-57-4

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. The presence of the bromine atom in this compound is hypothesized to enhance its interaction with microbial membranes or enzymes.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 2-(4-Bromomethyl)phenyl-1,1,1,3,3,3-hexafluoropropan-2-ol | Antibacterial | TBD |

| Comparison Compound A | Antibacterial | TBD |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines. Preliminary results suggest moderate cytotoxic effects against breast cancer cell lines (e.g., MCF-7).

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | TBD |

| HeLa | TBD |

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies have suggested that the strong electron-withdrawing nature of fluorine atoms may facilitate interactions with target proteins involved in various biological pathways.

Case Studies

Several studies have investigated the compound's potential in specific applications:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of halogenated phenyl compounds on cancer cell lines. The results indicated that compounds with bromine substitutions showed enhanced activity compared to their non-halogenated counterparts.

- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of fluorinated alcohols. The findings suggested that these compounds could inhibit the growth of certain bacterial strains effectively.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and what key reaction parameters should be optimized?

- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. A common approach starts with 2-(4-aminophenyl)-hexafluoropropan-2-ol, where the amino group is replaced via bromomethylation using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions . Alternatively, Suzuki-Miyaura cross-coupling can introduce aryl-bromide moieties using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids . Key parameters include temperature control (60–80°C for Suzuki reactions), solvent selection (THF or DMF for polar aprotic conditions), and stoichiometric ratios (1:1.2 for aryl bromide:boronic acid).

Q. What safety precautions are critical when handling this compound, and how should waste be managed?

- Methodological Answer : The compound is corrosive and toxic, requiring PPE (nitrile gloves, goggles, lab coat) and handling in a fume hood. Storage should be in airtight, corrosion-resistant containers at ≤25°C. Waste must be neutralized with a 1 M NaOH solution (1:10 v/v) before disposal, followed by incineration in a licensed facility. Transport requires UN 2922 classification (Corrosive Liquid, Toxic) with secondary containment .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : 1H/19F NMR confirms structural integrity (e.g., δ ~4.3 ppm for -CH₂Br; δ -70 to -75 ppm for CF₃ groups) . LC-MS (ESI negative mode) detects impurities, with [M−H]− peaks at m/z ~370–380. HPLC (C18 column, 70:30 acetonitrile/water) assesses purity (>95% UV absorption at 254 nm). Melting point analysis (mp ~158°C) further verifies crystallinity .

Advanced Research Questions

Q. How can iron-catalyzed oxidative coupling in hexafluoropropanol be applied to modify this compound, and what mechanisms are involved?

- Methodological Answer : Iron(III) chloride (FeCl₃) in hexafluoropropanol promotes chelated radical-anion coupling between phenolic derivatives and electron-deficient aromatics. For bromomethyl-substituted analogs, this enables biphenol synthesis via single-electron transfer (SET) mechanisms. Optimize by adjusting FeCl₃ loading (5–10 mol%) and reaction time (12–24 h). Electrochemical studies (cyclic voltammetry) predict coupling feasibility by comparing redox potentials of substrates .

Q. What strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving brominated hexafluoropropanol derivatives?

- Methodological Answer : Low yields often stem from steric hindrance or poor boronic acid activation. Strategies include:

Q. How does the electron-withdrawing effect of hexafluoroisopropyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The -CF₃ groups create a strong electron-deficient aromatic ring, accelerating SNAr (nucleophilic aromatic substitution) but hindering electrophilic attacks. For example, bromomethyl groups undergo nucleophilic displacement with amines (e.g., piperazine) in DMSO at 50°C, achieving >80% conversion. Kinetic studies (UV-Vis monitoring) show a 3x rate increase compared to non-fluorinated analogs .

Q. What considerations are needed when designing pharmacokinetic studies for CNS-targeting drugs derived from this compound?

- Methodological Answer : The compound’s lipophilic hexafluoroisopropyl group enhances blood-brain barrier (BBB) penetration. Use logP measurements (estimated ~3.5) and PAMPA-BBB assays to predict permeability. In vivo studies should monitor plasma half-life (LC-MS/MS) and brain:plasma ratios (≥1:1). Metabolite identification via HRMS/MS is critical due to potential defluorination or hydroxylation .

Q. How can differential scanning calorimetry (DSC) and X-ray crystallography resolve polymorphic forms in derivatives?

- Methodological Answer : DSC detects polymorph transitions (endothermic peaks at 150–160°C for Form I vs. 140–145°C for Form II). PXRD distinguishes crystal packing (e.g., d-spacing at 5.2 Å for Form I vs. 4.8 Å for Form II). Single-crystal X-ray analysis (Mo Kα radiation) reveals hydrogen-bonding networks influenced by the bromomethyl group’s orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.